molecular formula C7H8N4S2 B3038602 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 869734-20-3

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3038602
M. Wt: 212.3 g/mol
InChI Key: SHWWBUNFIITICP-UHFFFAOYSA-N
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Description

“4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C25H24N4OS2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A synthesis of 4-amino-5-(2-thienyl)-1,2,4-triazol (4 H)-3-ylthioacetanilides was developed . These were chemically modified to produce 2-[5-(2′-thienyl-4-(1 H-1-pyrrolyl)-4 H-1,2,4-triazol-3-ylthio]acetanilides . The structures of the synthetic compounds were confirmed by 1H NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol” are not available in the search results, it’s worth noting that 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in a wide variety of synthetic routes including conventional reactions, one-pot multi-component reaction strategies, cyclocondensation reactions, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Antimicrobial Activity

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. A study by Bayrak et al. (2009) involved the synthesis of various 1,2,4-triazoles, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. The findings revealed that these compounds showed good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Reactivity

Another aspect of research on this compound focuses on its synthesis and reactivity. Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and studied its interaction with aldehydes. This research contributes to the understanding of the chemical properties and potential applications of this triazole derivative in various chemical reactions (Zozulynets et al., 2021).

Antitumor Properties

The antitumor properties of 1,2,4-triazole derivatives, including 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, have been a subject of interest. For instance, Ovsepyan et al. (2018) synthesized and studied the antitumor activities of several 1,2,4-triazole derivatives. Their findings contribute to the ongoing research in cancer treatment and the development of new anticancer drugs (Ovsepyan et al., 2018).

Corrosion Inhibition

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, has been studied for its potential as a corrosion inhibitor. Chauhan et al. (2019) investigated its effectiveness in preventing copper corrosion in a saline environment. This research highlights the potential application of triazole derivatives in corrosion protection, which is crucial in various industries (Chauhan et al., 2019).

DNA Methylation Inhibition

Research by Hovsepyan et al. (2018) focused on the synthesis of 4H-1,2,4-triazole-3-thiol derivatives, exploring their effect on tumor DNA methylation. Such studies are significant for understanding the role of these compounds in epigenetic modifications and their potential therapeutic applications in oncology (Hovsepyan et al., 2018).

properties

IUPAC Name

4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWBUNFIITICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
1
Citations
A Özdemir, G Turan-Zitouni… - Journal of enzyme …, 2007 - Taylor & Francis
The increasing clinical importance of drug-resistant mycobacterial pathogens has lent additional urgency to microbiological research and new antimycobacterial compound …
Number of citations: 41 www.tandfonline.com

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